7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is a nitrogen-containing heterocyclic compound. This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The structure of this compound includes an indole fused with a quinoxaline ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound under specific conditions . The reaction is usually carried out in the presence of an organic solvent, high temperatures, and sometimes strong catalysts to facilitate the formation of the quinoxaline ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as environmentally benign solvents and catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-Methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme and blocking its activity . This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Quinoxaline: A simpler analog with a similar core structure but lacking the indole fusion.
Indoloquinoxaline: A broader class of compounds that includes various derivatives with different substituents on the indole and quinoxaline rings.
Uniqueness: 7-Methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbutyl group and the methyl group on the indole ring can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C20H21N3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
7-methyl-6-(3-methylbutyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C20H21N3/c1-13(2)11-12-23-19-14(3)7-6-8-15(19)18-20(23)22-17-10-5-4-9-16(17)21-18/h4-10,13H,11-12H2,1-3H3 |
InChI Key |
SVFXVCYYIARLEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.